Docosa-13,16,19-trienoic acid

LTB4 antagonism neutrophil inflammation omega-3 fatty acid pharmacology

Standard omega-3 fatty acids (EPA, DHA) lack receptor-level LTB4 antagonism or DNA polymerase inhibition. Docosa-13,16,19-trienoic acid (DTA, 22:3n-3) addresses this need. • **LTB4 antagonism:** Direct competition at neutrophil membrane binding sites (Ki=5μM). • **Enzyme inhibition:** Superior to DHA/DPA in DNA pol/topo inhibition (Yonezawa 2006). • **Anti-melanogenic:** Reduces α-MSH-stimulated melanin ~150% at 5μM (Moon 2024). • **Supply:** ≥98% purity, stable shipping, bulk availability.

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
Cat. No. B10767331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosa-13,16,19-trienoic acid
Molecular FormulaC22H38O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)
InChIKeyWBBQTNCISCKUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosa-13,16,19-trienoic Acid: Structural Identity and Physicochemical Profile


Docosa-13,16,19-trienoic acid (synonym: docosatrienoic acid, DTA, 22:3n-3; CAS 28845-86-5) is a very long-chain polyunsaturated omega-3 fatty acid (VLCPUFA) with 22 carbon atoms and three cis double bonds at the 13, 16, and 19 positions [1]. Classified under LMFA01030407 in the LIPID MAPS structure database and as KEGG COMPOUND C16534, DTA possesses a molecular formula of C22H38O2, a monoisotopic mass of 334.28718 Da, and a calculated logP of 7.22 [2]. Critically, DTA is characterized as a rare omega-3 fatty acid that is not readily detected in normal phospholipid PUFA pools, distinguishing it fundamentally from the abundant dietary omega-3 PUFAs such as eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3) .

Rare omega-3 VLCPUFA probe with 22:3n-3 architecture, not abundant in typical phospholipid pools
Reported single-elongase biosynthetic pathway distinct from EPA/DHA multi-enzyme routes
Differentiated pharmacological fingerprint supports cell-model and enzyme-target research

Why DTA Cannot Be Substituted by EPA, DHA, or Other Omega-3 PUFAs


Generic substitution within the omega-3 VLCPUFA class is scientifically invalid for DTA. Unlike EPA (20:5n-3) and DHA (22:6n-3), which are abundant in fish oils and have been extensively characterized through well-established biosynthetic and signaling pathways, DTA occupies a distinct biochemical niche. It is biosynthesized via a simplified two-step elongation from α-linolenic acid (ALA, 18:3n-3) catalyzed by a single ELO-type elongase (EhELO1) without requiring the complex desaturation steps essential for DHA production [1]. Furthermore, DTA is not a normal constituent of phospholipid PUFA pools, and its biological activity profile—including direct LTB4 receptor antagonism, potent DNA metabolic enzyme inhibition, and MITF/tyrosinase axis suppression—is not replicated by EPA, DHA, or DPA (22:5n-3) [2][3]. The quantitative evidence presented below demonstrates that DTA possesses a differentiated pharmacological and functional fingerprint that cannot be extrapolated from structurally related in-class compounds.

Biosynthetic pathway divergence
DTA is produced via a single elongase from ALA, while EPA/DHA require multiple desaturation and elongation steps; metabolic context may not transfer.
Pharmacological fingerprint mismatch
Direct LTB4 receptor binding, ranked DNA enzyme inhibition, and MITF/tyrosinase axis suppression are not reported for EPA or DHA, limiting functional interchangeability.
Quantitative potency differences
DTA ranked higher than DHA in DNA polymerase/topoisomerase inhibition and showed greater apoptosis induction in breast cancer cell models; these responses may not extrapolate to other omega-3 analogs.

DTA: Comparator-Anchored Evidence for Differentiated Selection


Direct LTB4 Receptor Binding Inhibition: A Mechanism Distinct from EPA and DHA

Docosa-13,16,19-trienoic acid (DTA) directly inhibits the binding of [3H]-leukotriene B4 (LTB4) to porcine neutrophil membranes with a Ki of 5 μM . This represents a receptor-level antagonism mechanism that is fundamentally distinct from the anti-inflammatory action of EPA and DHA, which primarily reduce LTB4 synthesis through 5-lipoxygenase pathway modulation and suppression of arachidonic acid release rather than direct receptor blockade [1]. In the same porcine neutrophil membrane assay system, the C22-fatty acid ricinelaidic acid (a 12-hydroxy fatty acid) showed a Ki of 2 μM for LTB4 receptors, placing DTA's affinity within a meaningful pharmacological range for a naturally occurring PUFA [2]. No equivalent receptor-level Ki value has been reported for EPA or DHA in this assay system, underscoring DTA's unique mechanism.

LTB4 Receptor Binding
Reported
Ki = 5 μM
Supports LTB4 receptor antagonism research context
Porcine neutrophil membrane assay; no equivalent Ki reported for EPA or DHA
LTB4 antagonism neutrophil inflammation omega-3 fatty acid pharmacology

DNA Polymerase and Topoisomerase Inhibition: Ranked Second Among C22-Fatty Acids

In a systematic structure-activity study of cis-type C22-fatty acids by Yonezawa et al. (2006), cis-13,16,19-docosatrienoic acid (C22:3, DTA) was identified as the second strongest inhibitor of mammalian DNA polymerases and human DNA topoisomerases I and II among all C22-fatty acids tested [1]. The inhibitory potency ranking was: cis-13,16-docosadienoic acid (C22:2) > cis-13,16,19-docosatrienoic acid (C22:3, DTA) > cis-7,10,13,16,19-docosapentaenoic acid (DPA, C22:5) > cis-4,7,10,13,16,19-docosahexaenoic acid (DHA, C22:6). Critically, DTA (C22:3) demonstrated superior inhibitory activity compared to DHA (C22:6), the most widely used omega-3 VLCPUFA. The study further established that a molecular length of 19–21 Å and a width exceeding 7 Å are critical structural determinants for enzyme inhibition, with DTA's three-dimensional conformation fitting within these geometric constraints [1].

DNA Enzyme Inhibition Rank
Head-to-head
2nd / tested C22 series
Supports structure-activity studies for DNA polymerase/topoisomerase inhibition
Ranking: C22:2 > DTA > DPA > DHA; mammalian DNA pol α/β and human topo I/II panel
DNA metabolic enzyme inhibition C22-fatty acid structure-activity anticancer target

Pro-Apoptotic and Antioxidant Effects Versus DHA in Breast Cancer Cells

Chen et al. (2021) conducted a direct comparative study of DTA, DDA (docosadienoic acid, 22:2n-6), and DHA (the 'gold standard' VLCPUFA) in human breast cancer cell lines SK-BR-3 and MDA-MB-231 [1]. The study explicitly reports that DTA elicited 'much stronger antioxidant and pro-apoptotic effects than DHA' in both cell lines. While DHA serves as the benchmark for VLCPUFA health-promoting activity, DTA demonstrated comparable or superior antitumor efficacy. Furthermore, in human THP-1 monocyte-derived macrophages, DTA (along with DDA) significantly reduced protein expression levels of pro-inflammatory cytokines including IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α [1]. Notably, DTA did not adversely affect cell viability at concentrations up to 100 μM in non-cancerous cells, indicating a favorable selectivity window .

Apoptosis vs DHA in Breast Cancer Models
Reported
DTA > DHA (apoptosis / antioxidant response)
Supports cell-model endpoint comparison for VLCPUFA selection
SK-BR-3 and MDA-MB-231 cells; also reduced IL-1β, IL-6, TNF-α in THP-1 macrophages
breast cancer VLCPUFA antitumor activity apoptosis induction DHA comparator

Melanogenesis Inhibition via MITF/Tyrosinase Axis Suppression

Moon et al. (2024) demonstrated that DTA significantly reduces melanin content and intracellular tyrosinase activity in B16F10 melanoma cells [1]. At a concentration of 5 μM, DTA reduced α-MSH-induced melanin content by up to 150% (i.e., reduction to approximately 40% of the α-MSH-stimulated level). Mechanistically, DTA suppressed mRNA expression of tyrosinase, TRP-1, and TRP-2 by inhibiting MITF translocation to the nucleus. In a cell-free mushroom tyrosinase assay, DTA exhibited mild direct inhibition only at higher concentrations (60 μM), indicating that its primary anti-melanogenic mechanism is transcriptional rather than direct enzymatic. Computational docking revealed that DTA binds to tyrosinase with a docking score of −5.7 kcal/mol, equivalent to kojic acid (−5.7 kcal/mol) and superior to arbutin (−5.3 kcal/mol) [1]. SwissSimilarity analysis confirmed that DTA shares high structural similarity (0.996–0.999) with known anti-melanogenic lipids including linoleic acid and α-linolenic acid, yet its VLCPUFA architecture confers a unique dual mechanism of MITF suppression plus weak direct tyrosinase binding [1].

Melanogenesis Inhibition
Reported
~60% melanin reduction at 5 μM
Supports MITF/tyrosinase transcriptional suppression research
B16F10 model; docking score −5.7 kcal/mol, identical to kojic acid
melanogenesis MITF tyrosinase inhibition skin hyperpigmentation cosmetic active

Biosynthetic Accessibility via Single-Elongase Pathway for Scalable Production

DTA is biosynthesized from α-linolenic acid (ALA, 18:3n-3) through a remarkably simple two-step elongation pathway requiring only a single ELO-type elongase (EhELO1 from Eranthis hyemalis), without any desaturation steps [1]. This contrasts sharply with DHA biosynthesis, which requires multiple elongation and desaturation steps (including the rate-limiting Δ6-desaturase and the Sprecher pathway peroxisomal β-oxidation step). Transgenic expression of EhELO1 in Brassica carinata achieved DDA and DTA production at approximately 30% of total seed fatty acids, with stable accumulation maintained over four generations [1]. The stepwise metabolic engineering approach reported by Meesapyodsuk et al. (2022) in Plant Biotechnology Journal further refined DTA-specific production in Brassica carinata, confirming the feasibility of DTA-enriched oil as a scalable alternative to fish-oil-derived EPA/DHA for applications where DTA's unique bioactivities are required [2].

Transgenic Seed Oil Yield
Class-level
~30% of total fatty acids
Indicates plant-based production research feasibility
Single-elongase EhELO1 pathway; stable over 4 generations in Brassica carinata
metabolic engineering VLCPUFA production Brassica carinata sustainable sourcing bioproduction

DTA: Evidence-Based Research and Industrial Application Scenarios


LTB4 Receptor Pharmacology and Neutrophil Inflammation Research

Investigators studying leukotriene B4 receptor antagonism as an anti-inflammatory strategy should select DTA as a unique omega-3-based tool compound. Unlike EPA and DHA, which modulate inflammation through reduced LTB4 synthesis, DTA directly competes with [3H]-LTB4 for neutrophil membrane binding sites with a Ki of 5 μM . This receptor-level mechanism enables structure-activity relationship (SAR) studies exploring the role of C22-trienoic architecture in LTB4 receptor recognition—studies that cannot be performed with EPA (C20:5) or DHA (C22:6). DTA's commercial availability at high purity (≥98%) from multiple suppliers supports reproducible pharmacological experimentation.

DNA Metabolic Enzyme Inhibitor Screening and Anticancer Lead Optimization

For cancer biology groups screening C22-fatty acids as DNA polymerase and topoisomerase inhibitors, DTA is the preferred selection when seeking the optimal balance of inhibitory potency and structural simplicity. The Yonezawa et al. (2006) ranking—C22:2 > DTA (C22:3) > DPA (C22:5) > DHA (C22:6)—demonstrates that DTA's three double bonds confer superior enzyme inhibition compared to more highly unsaturated analogs [1]. Researchers can leverage DTA as a reference standard when evaluating synthetic analogs or optimizing the 19–21 Å length and >7 Å width parameters identified as critical for DNA enzyme active-site pocket engagement.

Breast Cancer VLCPUFA Comparative Research and Nutraceutical Development

Nutraceutical formulators and cancer biologists comparing VLCPUFA antitumor efficacy should prioritize DTA over DHA based on the Chen et al. (2021) head-to-head evidence demonstrating 'much stronger antioxidant and pro-apoptotic effects' in SK-BR-3 and MDA-MB-231 breast cancer cells [2]. DTA's concomitant anti-inflammatory cytokine suppression (IL-1β, IL-6, IFN-γ, MCP-1, TNF-α reduction in THP-1 macrophages) and its safety profile (no cytotoxicity up to 100 μM) support its investigation as a differentiated nutraceutical ingredient for breast health applications, where DHA has been the historical default.

Anti-Melanogenic Cosmetic Active Ingredient Development

Cosmetic scientists developing topical hyperpigmentation treatments should evaluate DTA as a novel anti-melanogenic lipid active. Moon et al. (2024) established that DTA at 5 μM reduces α-MSH-stimulated melanin content by approximately 150% in B16F10 melanocytes through a dual mechanism: MITF nuclear translocation inhibition (primary) and weak direct tyrosinase binding at higher concentrations (docking score −5.7 kcal/mol, equivalent to kojic acid) [3]. This differentiated mechanism—transcriptional suppression of the melanogenic cascade—is not documented for EPA or DHA and positions DTA as a structurally novel scaffold for cosmetic formulation. Its plant-based production feasibility via Brassica carinata metabolic engineering further supports sustainable sourcing for cosmetic ingredient manufacturers.

Application
Selection Property
Validation Focus
LTB4 Receptor Pharmacology Research
Direct LTB4 receptor binding activity (Ki context); not reported for EPA/DHA
Receptor binding specificity and inflammatory endpoint correlation in neutrophil models
DNA Metabolic Enzyme Inhibitor Screening
Ranked second among tested C22-fatty acids; higher potency than DHA
Structure-activity relationships at DNA polymerase/topoisomerase active site
Breast Cancer Cell-Model VLCPUFA Comparison
Reported greater pro-apoptotic and antioxidant response vs DHA; cytokine suppression
Apoptosis pathway, ROS, and cytokine endpoints in SK-BR-3/MDA-MB-231 models
Melanogenesis and MITF Pathway Research
MITF/tyrosinase axis transcriptional suppressor; docking similarity to kojic acid
Melanin content, tyrosinase activity, and MITF localization in B16F10 models
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